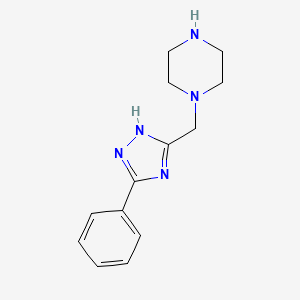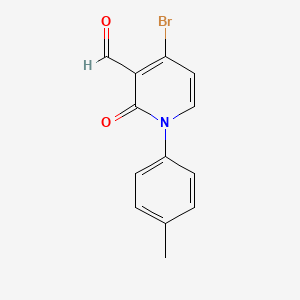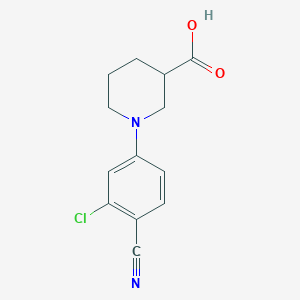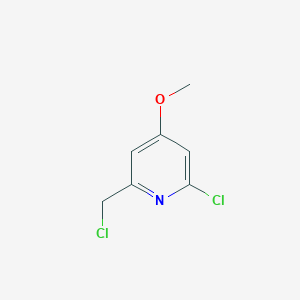
4-(3-Chlorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a heterocyclic compound that features an imidazole ring substituted with a 3-chlorophenyl group, a methyl group, and a prop-2-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the reaction of 3-chlorobenzylamine with propargyl bromide to form an intermediate, which is then subjected to cyclization with a suitable reagent to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chlorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the imidazole ring.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(3-Chlorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Chlorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-stacking interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorophenyl)-2-methyl-4-(prop-2-yn-1-yl)-1H-imidazole-5-amine: Similar structure but different substitution pattern.
4-(3-Chlorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-pyrazole-5-amine: Similar structure with a pyrazole ring instead of an imidazole ring.
Uniqueness
The uniqueness of 4-(3-Chlorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H12ClN3 |
|---|---|
Peso molecular |
245.71 g/mol |
Nombre IUPAC |
5-(3-chlorophenyl)-2-methyl-3-prop-2-ynylimidazol-4-amine |
InChI |
InChI=1S/C13H12ClN3/c1-3-7-17-9(2)16-12(13(17)15)10-5-4-6-11(14)8-10/h1,4-6,8H,7,15H2,2H3 |
Clave InChI |
BRJNWURNOBTYRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(N1CC#C)N)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one](/img/structure/B11813235.png)

![Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11813244.png)











